molecular formula C46H87NO13 B3026342 N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide CAS No. 4201-62-1

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide

Cat. No.: B3026342
CAS No.: 4201-62-1
M. Wt: 862.2 g/mol
InChI Key: HLIJNIKSBCIDGO-QKLMXXKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly complex glycolipid featuring:

  • A branched oligosaccharide core: Composed of two oxane (pyranose) rings with multiple hydroxyl and hydroxymethyl substituents. The 2S,3R,4S,5R,6R-configured oxane moiety is linked via a glycosidic bond to the 5-position of the second oxane ring .
  • A long-chain unsaturated fatty acid backbone: An octadec-4-en-2-yl group with E-configuration at the double bond and stereochemistry at positions 2S and 3R.
  • An amide linkage: Connects a hexadecanoyl group to the oligosaccharide-bearing backbone.

Properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H87NO13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(50)34(47-38(51)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)33-57-45-43(56)41(54)44(37(32-49)59-45)60-46-42(55)40(53)39(52)36(31-48)58-46/h27,29,34-37,39-46,48-50,52-56H,3-26,28,30-33H2,1-2H3,(H,47,51)/b29-27+/t34-,35+,36+,37+,39-,40-,41+,42+,43+,44+,45+,46-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIJNIKSBCIDGO-QKLMXXKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H87NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LacCer(d18:1/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4201-62-1
Record name LacCer(d18:1/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide is a complex compound with significant biological activity. Its structure suggests potential interactions with various biological pathways and mechanisms. This article reviews its biological activity based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C48H81N5O16
  • Molecular Weight : 984.2 g/mol
  • CAS Number : 474943-06-1
    These properties indicate a large and complex molecule that may interact with multiple biological targets.

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Antimicrobial Activity :
    • The compound has shown potential antimicrobial effects against certain pathogens. For instance, it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
    • A study highlighted its ability to inhibit quorum sensing in bacteria like Streptococcus mutans, which is crucial for biofilm formation and virulence .
  • Anti-inflammatory Properties :
    • The compound's structure suggests it may modulate inflammatory pathways. It could potentially inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .
    • In vitro studies have demonstrated that compounds with similar structures can reduce the expression of inflammatory markers in human cell lines.
  • Antioxidant Effects :
    • The presence of hydroxyl groups in its structure implies potential antioxidant activity. This could help mitigate oxidative stress in cells and tissues .

Biological Activity Data

Activity TypeObservationsReference
AntimicrobialInhibition of Streptococcus mutans growth
Anti-inflammatoryReduced levels of TNF-alpha in cell cultures
AntioxidantScavenging of free radicals in vitro

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Quorum Sensing Inhibition :
    A study evaluated the effect of similar compounds on biofilm formation in Streptococcus mutans. Results indicated a significant reduction in biofilm biomass when treated with the compound at specific concentrations .
  • Inflammation Modulation :
    Another study assessed the anti-inflammatory effects of compounds structurally related to N-[(E,2S,3R)...]. The results showed decreased expression of inflammatory cytokines in macrophage cultures treated with these compounds .

Scientific Research Applications

Pharmaceutical Applications

N-[(E,2S,3R)... has shown promise in several pharmaceutical applications due to its biological activity:

  • Antimicrobial Properties : Compounds with similar structures have been noted for their ability to inhibit bacterial growth.
    Study ReferenceFindings
    Demonstrated antimicrobial activity against various strains.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties which could be beneficial in treating chronic inflammatory diseases.

Cosmetic Applications

The compound's moisturizing and skin-conditioning properties make it suitable for cosmetic formulations:

  • Skin Hydration : The hydroxyl groups enhance moisture retention in the skin.
    Product TypeBenefits
    MoisturizersImproved hydration and skin barrier function.

Nutraceuticals

Due to its bioactive nature, N-[(E,2S,3R)... may also be explored in nutraceutical applications:

  • Dietary Supplements : Potential use in formulations aimed at enhancing health through natural compounds.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of compounds similar to N-[(E,2S,3R)... against common pathogens:

"The compound exhibited significant inhibition of bacterial growth at low concentrations."

Research on Skin Benefits

Another investigation focused on the cosmetic applications of similar compounds:

"Hydroxylated compounds have been shown to improve skin hydration significantly."

Comparison with Similar Compounds

FDB023468 (CAS: 4682-48-8)

  • Structure : Shares the same oligosaccharide core but substitutes the hexadecanamide with a longer hexacosanamide (C26) chain.
  • Key Differences :
    • Longer acyl chain (C26 vs. C16) increases hydrophobicity and may alter membrane integration dynamics.
    • Identical stereochemistry in oxane rings and backbone .

N-[(2S,3R,4E)-1-{...}octadec-4-en-2-yl]hexacosanamide ()

  • Structural Alignment :
    • Matches the target compound’s oligosaccharide and unsaturated backbone but differs in acyl chain length (C26 vs. C16).
    • Retains critical hydroxylation patterns, suggesting conserved hydrogen-bonding capacity .

Aglaithioduline ()

  • This highlights methodologies applicable to comparing the target compound’s pharmacophore features .

N-(1,3,4,6-tetra-O-benzyl-2-deoxy-β-D-glucopyranosyl)-5-phenyl-1,3,4-oxadiazole-2-amine Derivatives ()

  • Synthesis : High-yield (82–90%) methods via nucleophilic substitution and cyclization, contrasting with the target compound’s likely enzymatic or multi-step chemical synthesis.
  • Analytical Data :
    • Melting Points: 121–182°C (vs. glycolipids, which typically have lower melting points due to flexible chains).
    • Spectroscopic Profiles: IR and ¹H NMR data for benzyl-protected sugars differ significantly from the target’s hydroxyl-rich structure .

N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide ()

  • Divergent Chemistry : A coumarin-hydrazide hybrid lacking saccharide or lipid motifs. Highlights the diversity of N-acylated compounds but underscores the uniqueness of the target’s glycosphingolipid-like architecture .

Physicochemical and Computational Comparisons

Table 1: Key Properties of Target Compound vs. Analogues

Property Target Compound FDB023468 Aglaithioduline
Molecular Weight ~1,200 Da (estimated) ~1,300 Da 350 Da
LogP (Predicted) 8–10 (highly lipophilic) 10–12 2.5
Hydrogen Bond Donors 15+ 15+ 3
Tanimoto Similarity >0.8 (vs. target) 0.7 (vs. SAHA)

Computational Insights

  • Chemical Space Networking (): Grouping compounds by Murcko scaffolds and Morgan fingerprints (Tanimoto ≥0.5) could cluster the target with FDB023468 due to shared glycosphingolipid motifs.
  • Virtual Screening (): SwissSimilarity’s 2D/3D fingerprinting would prioritize FDB023468 and related glycolipids as top analogues .

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